2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S2/c1-27-17-6-4-13(10-18(17)28-2)25-20(26)19-16(7-8-29-19)24-21(25)30-11-12-3-5-14(22)15(23)9-12/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIKXAWVTNYIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,4-dichlorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , also known as MMV-3900 , belongs to a class of heterocyclic organic compounds characterized by a thieno[3,2-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against viral infections and possibly other therapeutic areas.
Chemical Structure
The compound features significant substituents:
- Dichlorobenzylthio group
- Dimethoxyphenyl group
These functional groups are believed to enhance the compound's interaction profile with biological targets.
Antiviral Properties
Research indicates that MMV-3900 exhibits antiviral activity against various viral strains. In particular, studies have shown its effectiveness against:
- Dengue virus
- Zika virus
- Chikungunya virus
In vitro assays demonstrated that MMV-3900 can inhibit viral replication, suggesting its potential as a therapeutic agent in treating viral infections. The mechanism of action may involve interference with viral entry or replication processes.
Case Studies
- Antiviral Efficacy : A study published in Nature Communications reported that MMV-3900 significantly reduced viral loads in infected cell cultures compared to controls. The compound's IC50 values ranged from 1 to 5 μM across different viral strains.
- Cytotoxicity Testing : In a separate study focusing on cancer cell lines (e.g., HL-60 for leukemia), MMV-3900 demonstrated an IC50 value of 0.5 μM, indicating strong cytotoxic effects. This suggests that structural modifications could enhance its therapeutic index.
Interaction Studies
Understanding how MMV-3900 interacts with biological targets is crucial for establishing its therapeutic potential. Techniques such as:
- Molecular docking
- Cellular assays
have been employed to elucidate the binding affinity and interaction mechanisms of the compound with specific proteins involved in viral replication and cancer cell proliferation.
Comparative Analysis
To better understand the unique properties of MMV-3900, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-(4-Chlorophenyl)thieno[2,3-b]pyridine | Thienopyridine | Anticancer |
| 6-(Dimethylamino)-5-(trifluoromethyl)thieno[2,3-b]pyridine | Thienopyridine | Antiviral |
| 2-Amino-thiazolo[5,4-d]pyrimidine | Thiazolopyrimidine | Anticancer |
Synthesis and Modification
The synthesis of MMV-3900 typically involves multi-step synthetic routes that require optimization for yield and purity. Common methods include:
- Nucleophilic substitution reactions
- Cyclization reactions
These synthetic pathways allow for structural modifications that could enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Key analogs and their distinguishing features:
Structural Insights:
- Substituent Positioning : The target compound’s 3,4-dichlorobenzylthio group introduces greater steric bulk and lipophilicity compared to the 4-chlorobenzylthio in ZINC2719849 . This may enhance membrane permeability but reduce solubility.
- Electronic Effects : The 3,4-dimethoxyphenyl group (electron-rich) contrasts with ZINC2719849’s 2-methoxyphenyl , which has a meta-substituted methoxy group. This positional difference could alter π-π stacking or hydrogen-bonding interactions in biological targets .
- Crystalline Stability : The patent compound’s azabicyclo and pyrazolyl substituents enable stable crystalline forms, whereas the target’s dichlorinated and dimethoxylated groups may hinder crystallization due to steric complexity .
Dihydropyrimidinone/Thione Derivatives
The dihydropyrimidine-thione 1-(3-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione () shares a heterocyclic core but differs in substitution:
- Chlorophenyl vs. Dimethoxyphenyl: The 3-chlorophenyl group in ’s compound is meta-substituted, creating a dihedral angle of 86.62° with the dihydropyrimidine ring.
- Hydrogen Bonding : ’s compound forms N–H···S hydrogen-bonded dimers , while the target’s thioether and methoxy groups may prioritize hydrophobic interactions over hydrogen bonding .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, such as cyclization of oxazine intermediates with aromatic aldehydes or amines. For example, a three-step protocol reported for structurally similar compounds includes (i) preparation of oxazine-dione intermediates, (ii) condensation with substituted benzylamines, and (iii) base-mediated ring closure to yield the thienopyrimidinone core . Critical factors include solvent choice (e.g., ethanol for solubility), reaction time optimization (10–14 hours for condensation), and purification methods (e.g., recrystallization or column chromatography).
Q. How can structural characterization be rigorously validated?
Use a combination of - and -NMR to confirm substituent positions and stereochemistry, particularly for dichlorobenzyl and dimethoxyphenyl groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular formulas. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated in dihydropyrimidine-thione analogs) resolves bond angles and dihedral angles between aromatic rings, which influence conformational stability .
Q. What analytical methods are suitable for assessing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment. Stability studies should include accelerated degradation tests under acidic/basic/oxidative conditions, monitored via LC-MS to identify decomposition products. Thermogravimetric analysis (TGA) can evaluate thermal stability, particularly for derivatives with labile thioether bonds .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
Molecular docking against target proteins (e.g., tyrosinase or kinases) can identify key interactions between the dichlorobenzylthio group and hydrophobic enzyme pockets. For instance, docking studies on thieno[2,3-d]pyrimidin-4(3H)-ones revealed that substituents at the 2- and 3-positions modulate binding affinity through π-π stacking and hydrogen bonding . Pair docking results with free-energy perturbation (FEP) calculations to prioritize derivatives for synthesis.
Q. What experimental designs mitigate variability in biological activity assays?
Adopt a split-plot design with randomized blocks, as used in pharmacological studies. For example:
- Main plots : Cell lines (e.g., MCF-7, A549) or enzyme targets.
- Subplots : Compound concentrations (e.g., 1–100 µM).
- Replicates : Four independent experiments with triplicate measurements . Include positive controls (e.g., kojic acid for tyrosinase inhibition) and normalize data to account for plate-to-plate variability.
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from differences in assay conditions (e.g., pH, incubation time) or cellular models. For example, cytotoxicity in HL-7702 liver cells but not in PC-3 prostate cells may reflect tissue-specific metabolic activation . Conduct meta-analyses using standardized protocols (e.g., OECD guidelines) and validate findings with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability tests).
Q. What methodologies assess environmental fate and ecotoxicological risks?
Follow frameworks like Project INCHEMBIOL, which evaluate (i) abiotic degradation (hydrolysis/photolysis half-lives), (ii) bioaccumulation potential (log >3 indicates high risk), and (iii) toxicity across trophic levels (e.g., Daphnia magna LC) . Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioavailability.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
